2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-methyl-4-nitropyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine core. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 2-methyl-5-amino-2H-pyrazolo[3,4-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-5-nitro-2H-pyrazolo[3,4-b]pyridine or 2-formyl-5-nitro-2H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and infectious diseases due to its biological activity.
Mechanism of Action
The biological activity of 2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the nitro group.
3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the methyl group.
2-methyl-4-nitro-2H-pyrazolo[3,4-b]pyridine: Similar structure but differs in the position of the nitro group.
Uniqueness
2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group in specific positions allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-methyl-5-nitropyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-10-4-5-2-6(11(12)13)3-8-7(5)9-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLGRBFIJYZBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.